(-)-Acuminatin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
150134-24-0 |
|---|---|
Molecular Formula |
C21H24O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C21H24O4/c1-6-7-14-10-16-13(2)20(25-21(16)19(11-14)24-5)15-8-9-17(22-3)18(12-15)23-4/h6-13,20H,1-5H3/b7-6+/t13-,20-/m0/s1 |
InChI Key |
ITFKWUHXYCXXFF-DTTGGASTSA-N |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Isolation and Characterization Methodologies in Academic Research
Methodologies for Isolation from Biological Sources
(-)-Acuminatin is a naturally occurring neolignan that has been identified in various plant families and has also been characterized as a mycotoxin from fungal species. The isolation procedures typically involve solvent extraction followed by various chromatographic techniques to separate the compound from complex mixtures.
This compound has been successfully isolated from several plant species. The general workflow involves the extraction of dried and powdered plant material with organic solvents, followed by purification steps.
Machilus thunbergii and other Lauraceae Species: The bark of Machilus thunbergii, a member of the Lauraceae family, is a well-documented source of this compound. chemfaces.comnih.govsid.ir Researchers have used activity-guided fractionation of a methylene (B1212753) chloride or dichloromethane (B109758) (CH2Cl2) extract of the bark to isolate the compound. nih.govnih.gov The process often involves column chromatography over silica (B1680970) gel. nih.gov Beyond M. thunbergii, this compound has also been found in the stem wood of Machilus obovatifolia and from the benzene (B151609) extract of an Aniba species, both belonging to the Lauraceae family. mdpi.com
Piper betle: The leaves of Piper betle have also yielded this compound. ucl.ac.uk In one study, air-dried leaves were extracted with 95% ethanol, and the resulting resin was further extracted with chloroform (B151607). ucl.ac.uk this compound was then isolated from the chloroform extract using silica gel column chromatography with a petroleum ether-acetone solvent system. ucl.ac.uk
Musa acuminata: While the name "acuminatin" is associated with Musa acuminata, detailed isolation of the specific stereoisomer this compound from this source is not extensively documented in the provided literature. Some research mentions "acuminatin" in the context of Musa acuminata, but often without detailed structural confirmation or stereochemical assignment. ebi.ac.uklookchem.com Other studies on Musa acuminata focus on different compounds or extracts, such as stigmasterol (B192456) or nanocellulose. pathofscience.orgresearchgate.net
Daphne odora: The roots of Daphne odora are another confirmed plant source for this compound. chemfaces.com Studies also report its isolation from the stems of Daphne tangutica through chromatographic separation of an ethyl acetate (B1210297) extract. researchgate.net
Table 1: Summary of Plant-Based Isolation Methods
| Plant Source | Plant Part Used | Extraction Solvent(s) | Purification Method | Reference(s) |
|---|---|---|---|---|
| Machilus thunbergii | Bark | Methylene Chloride / Dichloromethane | Activity-guided fractionation, Column Chromatography | chemfaces.com, nih.gov, nih.gov |
| Piper betle | Leaves | Ethanol, Chloroform | Silica Gel Column Chromatography | ucl.ac.uk |
| Daphne odora | Roots | Not specified | Not specified | chemfaces.com, |
| Lauraceae Species (general) | Varies (stem wood, trunk) | Benzene, Dichloromethane | Column Chromatography | mdpi.com |
In addition to its discovery in plants, a compound named acuminatin (B31410) has been identified as a mycotoxin produced by the fungus Fusarium acuminatum. acs.org This trichothecene (B1219388) mycotoxin was isolated from fungal cultures grown on rice. researchgate.net The characterization confirmed it to be 8,15-isoneosolaniol. researchgate.net It is important to note that while the name is the same, the fungal "acuminatin" (a trichothecene) is structurally distinct from the plant-derived "this compound" (a neolignan). This article focuses on the neolignan from plant sources.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
The definitive identification and structural confirmation of this compound are accomplished using a suite of modern analytical techniques. These methods provide detailed information about its molecular structure, connectivity, and stereochemistry.
NMR spectroscopy is fundamental to elucidating the carbon-hydrogen framework of this compound.
1H-NMR and 13C-NMR: One-dimensional NMR spectra, including proton (¹H) and carbon-13 (¹³C) NMR, are used to identify the types and numbers of protons and carbons in the molecule. koreamed.org These spectra provide initial clues about the aromatic rings, methoxy (B1213986) groups, and the dihydrobenzofuran core structure. koreamed.orgrsc.org
Mass spectrometry is employed to determine the molecular weight and elemental formula of this compound.
High-Resolution Mass Spectrometry (HR-MS): This technique provides a highly accurate mass measurement, which allows for the determination of the precise elemental composition (molecular formula) of the compound. rsc.org
Other MS Techniques: Techniques like Fast Atom Bombardment (FAB-MS) and Electron Ionization (EI-MS) provide valuable information on the molecular weight and fragmentation patterns, which can further support the proposed structure. The use of mass spectrometry is a key component in the characterization process alongside NMR. ucl.ac.ukrsc.org
Because this compound is a chiral molecule, determining its absolute configuration is essential. Chiroptical spectroscopy is the primary method used for this purpose.
Circular Dichroism (CD): Experimental CD spectroscopy measures the differential absorption of left and right circularly polarized light by the chiral molecule. univ-amu.fr The resulting spectrum is a unique fingerprint of the molecule's three-dimensional structure. The absolute configuration of isolated this compound is determined by comparing its experimental CD spectrum with those of known compounds or with theoretical calculations. ucl.ac.ukrsc.org
Calculated CD: Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), are used to predict the CD spectrum for a specific enantiomer (e.g., the R or S configuration at each chiral center). univ-amu.fr By comparing the calculated spectrum with the experimentally measured one, scientists can confidently assign the absolute stereochemistry of the isolated natural product. ucl.ac.ukrsc.org This combination of experimental and calculated CD is a powerful tool for unambiguous stereochemical assignment. rsc.org
Infrared (IR) and Ultraviolet (UV) Spectroscopy for Structural Insights
Infrared (IR) and Ultraviolet (UV) spectroscopy are fundamental analytical techniques used to gain structural information about organic molecules like this compound. While NMR spectroscopy provides the detailed connectivity of the carbon-hydrogen framework, IR and UV spectroscopy offer complementary information about the functional groups and electronic systems present in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. sketchy.compressbooks.pub Different types of bonds and functional groups vibrate at characteristic frequencies, appearing as absorption bands at specific wavenumbers (cm⁻¹) in the IR spectrum. sketchy.com This allows researchers to identify the functional groups present in a molecule. mdpi.com For this compound, a furanolignan, IR spectroscopy is crucial for identifying key structural features.
In a 2007 study detailing the total synthesis of (±)-Acuminatin, the following characteristic IR absorption bands were reported. acs.org These bands provide evidence for the key functional moieties within the acuminatin structure.
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Interpretation |
| 3018 | Aromatic C-H Stretch | Indicates the presence of the aromatic rings. |
| 1514, 1488 | Aromatic C=C Stretch | Confirms the benzene ring structures. The multiple bands are characteristic of substituted aromatic systems. |
| 1215 | Aryl-O (Ether) Stretch | Suggests the presence of the methoxy (-OCH₃) group and the ether linkages associated with the furan (B31954) ring. |
| 1039 | C-O Stretch | Likely corresponds to the C-O stretching within the tetrahydrofuran (B95107) ring and the primary alcohol. |
| Data sourced from a total synthesis of (±)-Acuminatin. acs.org |
The presence of a broad absorption band for the hydroxyl (-OH) group, typically expected in the 3200-3600 cm⁻¹ region, was noted in the synthesis of the parent compound (±)-Lariciresinol but not explicitly listed for the acuminatin derivative in this specific dataset. acs.org However, the known structure of acuminatin contains a phenolic hydroxyl group, which would be expected to show a characteristic IR absorption.
Ultraviolet (UV) Spectroscopy
UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. sketchy.com This technique is particularly useful for detecting conjugated π systems. sketchy.commdpi.com Molecules containing aromatic rings, like the lignan (B3055560) this compound, exhibit characteristic UV absorption spectra. The position of the maximum absorption (λmax) can provide information about the nature and extent of the conjugated system. mdpi.com While UV spectroscopy is a standard method for the characterization of lignans (B1203133), specific λmax values for this compound were not detailed in the surveyed research literature. However, analysis of structurally similar lignans confirms that they exhibit strong absorption in the UV region, consistent with their aromatic and substituted furan ring structures.
Integrated Computational Approaches for Computer-Assisted Structure Elucidation (CASE)
The structural elucidation of complex natural products like this compound, which possesses multiple stereocenters and a dense arrangement of functional groups, presents a significant challenge. While spectroscopic methods such as NMR, IR, and MS provide the necessary experimental data, assembling this information into a definitive three-dimensional structure can be a complex puzzle. mdpi.com To address this, researchers increasingly rely on integrated computational approaches, particularly Computer-Assisted Structure Elucidation (CASE). acdlabs.comtechnologynetworks.com
CASE systems are sophisticated software tools that utilize spectroscopic data (predominantly 2D NMR) to generate all possible chemical structures consistent with the experimental evidence. technologynetworks.com The process is unbiased and can generate and rank millions of potential structures in a short time, minimizing the risk of reporting incorrect structures. technologynetworks.comresearchgate.net
The general workflow of a CASE-based investigation involves:
Data Input: The molecular formula (from HRMS) and a comprehensive set of spectroscopic data, especially 2D NMR correlations (COSY, HSQC, HMBC), are entered into the CASE program. mdpi.comtechnologynetworks.com
Structure Generation: The software algorithmically pieces together molecular fragments based on the NMR correlations to generate a list of all plausible planar structures. technologynetworks.com
Structure Ranking: The generated candidate structures are then ranked. This is often achieved by comparing computationally predicted NMR chemical shifts (typically using Density Functional Theory, DFT) for each candidate against the experimental NMR data. The structure with the smallest deviation between predicted and experimental spectra is considered the most probable. mdpi.comacdlabs.com
For lignans specifically, expert systems have been developed to aid in their identification. One such system, SISTEMAT, was designed for the structural determination of various natural products, including lignans, based primarily on ¹³C and ¹H NMR data. This system analyzes the input data and computes a probability for different lignan skeletons, guiding the researcher to the most likely structural class.
Modern CASE platforms, such as ACD/Structure Elucidator, have become powerful tools in natural product chemistry. mdpi.comacdlabs.com They can handle complex challenges like ambiguous data or non-standard correlations. acdlabs.com For a molecule like this compound, a CASE approach would be invaluable for confirming the connectivity of the tetrahydrofuran core and the precise substitution pattern on the two aromatic rings. Furthermore, computational methods like DFT are essential for determining the relative stereochemistry, a task that can be ambiguous from NMR data alone. mdpi.com By calculating the energies of different possible diastereomers and comparing their predicted NMR parameters with experimental values, the correct relative configuration can be established with high confidence.
Synthetic Methodologies and Stereochemical Control
Total Synthesis Approaches to (-)-Acuminatin
The quest for an efficient and stereocontrolled synthesis of this compound has led to the exploration of several distinct chemical transformations. These approaches highlight the versatility of modern synthetic organic chemistry in assembling complex natural products.
Radical Cyclization Strategies
A notable approach to the synthesis of the acuminatin (B31410) framework involves intramolecular radical cyclization of epoxy olefinic ethers. thieme-connect.comresearchgate.netresearchgate.netcapes.gov.brnih.govsigmaaldrich.com This strategy has been successfully employed in the synthesis of (±)-acuminatin methyl ether. thieme-connect.com The key step involves the use of a transition-metal radical source, specifically a Ti(III) species generated in situ from titanocene (B72419) dichloride and zinc dust, to initiate the cyclization of an epoxy olefinic ether precursor. thieme-connect.comresearchgate.netresearchgate.netcapes.gov.brnih.govacs.org This method provides a short and efficient route to the furano lignan (B3055560) skeleton. thieme-connect.comresearchgate.net The reaction proceeds stereoselectively, yielding the desired trisubstituted tetrahydrofuran (B95107) ring system. thieme-connect.comresearchgate.netcapes.gov.brnih.gov
Further research has demonstrated that the radical cyclization of suitably substituted epoxy ethers using bis(cyclopentadienyl)titanium(III) chloride can lead to either trisubstituted tetrahydrofurano lignans (B1203133) or 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane lignans, depending on the reaction conditions. capes.gov.brnih.gov This highlights the versatility of this radical-based approach in generating diverse lignan scaffolds.
Sharpless Asymmetric Epoxidation in Stereoselective Pathway Development
To achieve the synthesis of the specific enantiomer, this compound, the Sharpless asymmetric epoxidation has been a critical tool. mdpi.comdalalinstitute.comtcichemicals.comorganic-chemistry.org This reaction allows for the enantioselective conversion of allylic alcohols into chiral epoxides, which are key intermediates in the synthetic pathway. dalalinstitute.comtcichemicals.comorganic-chemistry.orgresearchgate.net The Sharpless epoxidation utilizes a catalytic system composed of titanium tetraisopropoxide, a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. dalalinstitute.comresearchgate.net The choice of the chiral tartrate ester dictates the stereochemical outcome of the epoxidation, enabling the synthesis of a specific enantiomer of the epoxide precursor. tcichemicals.com This method has been instrumental in establishing the stereochemistry required for the synthesis of this compound. mdpi.com
Williamson Ether Synthesis in Precursor Preparation
The Williamson ether synthesis is a fundamental and widely used method for the formation of ethers, and it plays a crucial role in the preparation of precursors for this compound synthesis. byjus.commasterorganicchemistry.comwikipedia.orglibretexts.org This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide or other suitable electrophile. byjus.comwikipedia.org In the context of this compound synthesis, this reaction is employed to couple different molecular fragments, leading to the construction of the epoxy olefinic ether substrates required for the subsequent radical cyclization step. mdpi.combyjus.com The efficiency and reliability of the Williamson ether synthesis make it an indispensable tool in the multi-step total synthesis of this complex natural product.
Oxidative [3+2] Cycloaddition Reactions in Dihydrobenzofuran Skeleton Construction
An alternative and powerful strategy for constructing the dihydrobenzofuran core of acuminatin involves an oxidative [3+2] cycloaddition reaction. sioc-journal.cntheses.czresearchgate.netresearchgate.netcnr.it This approach has been utilized in the synthesis of (±)-Licarin A and (±)-Acuminatin. sioc-journal.cn The reaction typically involves the coupling of a phenol (B47542) with a suitable two-carbon component, such as a styrene (B11656) derivative, in the presence of an oxidant. sioc-journal.cnresearchgate.netresearchgate.net This methodology provides a direct route to the 2,3-dihydrobenzofuran (B1216630) skeleton, a common motif in many natural products. theses.czresearchgate.net The development of asymmetric variants of this reaction is a key area of research, aiming to provide enantioselective access to compounds like this compound.
Rhodium-Carbenoid Mediated Intramolecular C-H Insertion Reactions
A highly efficient and elegant method for the construction of the dihydrobenzofuran ring system involves a rhodium-carbenoid mediated intramolecular C-H insertion reaction. researchgate.netresearchgate.netbeilstein-journals.orgnih.govnih.gov This strategy has been successfully applied to the asymmetric synthesis of this compound. researchgate.netrsc.org The key step is the intramolecular C-H insertion of a non-stabilized carbenoid, which is generated from the decomposition of a tosylhydrazone. researchgate.netrsc.org The use of a chiral phase-transfer catalyst, such as an anthracenyl-derived cinchonidine (B190817) quaternary ammonium (B1175870) salt, allows for high enantioselectivity in the cyclization step. researchgate.netrsc.org This approach, starting from the readily available trans-isoeugenol, offers a practical and efficient route to enantiomerically pure this compound. researchgate.netrsc.org The regioselectivity of these C-H insertion reactions is a critical aspect, with insertions into methine C-H bonds often showing the highest enantioselectivity. researchgate.net
Stereoselective Synthesis and Enantiomeric Purity Assessment in Research Contexts
The synthesis of this compound necessitates rigorous control over stereochemistry. Various strategies have been developed to achieve high levels of stereoselectivity, and the assessment of enantiomeric purity is a critical aspect of this research.
Key stereoselective methods include the Sharpless asymmetric epoxidation, which establishes a chiral center early in the synthesis, and rhodium-catalyzed asymmetric C-H insertion reactions that form the chiral dihydrobenzofuran ring with high enantiocontrol. mdpi.comresearchgate.netresearchgate.net For instance, the use of chiral dirhodium catalysts has proven effective in achieving high diastereoselectivity and enantioselectivity in carbenoid insertion reactions. nih.gov
The enantiomeric purity of the synthesized this compound and its intermediates is typically determined using chiral High-Performance Liquid Chromatography (HPLC). mdpi.comtandfonline.comtandfonline.com This analytical technique utilizes a chiral stationary phase to separate enantiomers, allowing for the precise determination of the enantiomeric excess (ee) of the product. mdpi.comtandfonline.com In some cases, derivatization of the product to a more easily analyzable compound, followed by chiral HPLC analysis, is employed to determine the enantiomeric purity. tandfonline.comtandfonline.com The comparison of the sign of specific rotation of the synthetic product with that of the natural compound also serves as a method to confirm the absolute stereochemistry. tandfonline.comtandfonline.com
Exploration of Biological Activities and Molecular Mechanisms
Inquiry into Antiviral Potentials
No research has been published investigating the potential antiviral properties of (-)-Acuminatin. Consequently, there is no information on its ability to modulate pathogen-host interactions or inhibit viral replication cycles.
Other Investigated Biological Activities
Scientific studies focused on the effects of this compound on platelet aggregation have not been identified. Research into its potential to either inhibit or promote platelet aggregation, and the associated molecular pathways, is currently absent from the scientific record.
There are no published studies or experimental data concerning the neuroprotective activities of this compound. The potential for this compound to protect nerve cells from damage, degeneration, or death in models of neurological disorders has not been explored in the available literature.
No research findings are available regarding the anti-inflammatory properties of this compound. Studies to determine if the compound can modulate inflammatory pathways, reduce the production of pro-inflammatory mediators, or affect immune cell responses have not been documented.
Biosynthetic Pathway Elucidation and Metabolic Engineering
Proposed Biosynthetic Routes to (-)-Acuminatin and Related Lignans (B1203133)/Neolignans
The biosynthesis of lignans and neolignans, including this compound, originates from the phenylpropanoid pathway. rsc.org This core metabolic route provides the essential C6-C3 building blocks derived from the amino acids L-phenylalanine or L-tyrosine. uni-duesseldorf.de The initial steps involve the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid, which is then hydroxylated to p-coumaric acid. rsc.org A series of subsequent hydroxylation and methylation reactions, followed by reduction steps, converts these acids into monolignols, such as coniferyl alcohol. rsc.orguni-duesseldorf.de
Lignans are formed through the dimerization of two phenylpropanoid units. rsc.org The proposed biosynthesis of many lignans begins with the stereoselective coupling of two coniferyl alcohol molecules, a reaction mediated by dirigent proteins (DIRs) and oxidative enzymes like laccases, to produce pinoresinol. rsc.orgresearchgate.net Pinoresinol can then undergo further enzymatic modifications. For instance, it can be reduced by a pinoresinol/lariciresinol reductase (PLR) to form lariciresinol, and subsequently secoisolariciresinol. rsc.org The conversion of these intermediates through various oxidations and cyclizations leads to the diverse array of lignan (B3055560) structures. rsc.org For furan (B31954) lignans like this compound, the pathway likely involves the reductive cleavage of the furofuran skeleton of a pinoresinol-like intermediate, followed by cyclization to form the tetrahydrofuran (B95107) ring characteristic of the acuminatin (B31410) scaffold. researchgate.net
Related neolignans, such as magnolol (B1675913) and honokiol, are also believed to be synthesized via the phenylpropanoid pathway. researchgate.netmdpi.com A proposed route for magnolol involves the formation of chavicol, which then undergoes oxidative coupling catalyzed by laccase enzymes to form the final biphenyl (B1667301) structure. mdpi.com The study of these related pathways provides a framework for understanding the biosynthesis of this compound, which, while not fully elucidated, is expected to share these foundational enzymatic steps.
Strategies for Heterologous Production in Microbial Systems via Synthetic Biology
The low abundance of many valuable plant natural products, including lignans, makes their extraction from native sources often unsustainable. researchgate.net Synthetic biology offers a promising alternative by engineering microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae) for heterologous production. frontiersin.orgnih.govresearchgate.net
The general strategy involves assembling the biosynthetic pathway for the target compound within a chosen microbial chassis. nih.gov For this compound, this would entail identifying and cloning the genes encoding the necessary enzymes from the source plant and expressing them in the microbial host. frontiersin.orgnih.gov
Key strategies for successful heterologous production include:
Pathway Reconstruction : Introducing all necessary biosynthetic genes, from the initial precursor-forming enzymes to the final tailoring enzymes, into the microbial host. nih.gov This often involves assembling a multi-gene pathway. nih.gov
Precursor Supply Enhancement : Engineering the host's central metabolism to increase the intracellular pool of necessary precursors, such as the amino acids L-tyrosine and L-phenylalanine, which are the starting points for the phenylpropanoid pathway. uni-duesseldorf.denih.gov
Enzyme and Pathway Optimization : Balancing the expression levels of the heterologous enzymes to avoid the accumulation of toxic intermediates and to maximize the flux towards the final product. nih.gov This can involve using different promoters, optimizing codon usage for the host organism, and screening enzymes from different plant species to find the most active and stable variants. nih.gov
Process Optimization : Developing fermentation strategies that support both cell growth and product formation. This might involve using two-stage fermentations or specialized media formulations. nih.gov For example, the use of inhibitors like cerulenin (B1668410) has been shown to boost flavonoid production in E. coli by redirecting metabolic flux. nih.gov
The table below outlines common strategies used in the metabolic engineering of microbial systems for producing plant-derived phenols.
| Strategy | Description | Example |
| Pathway Assembly | Introduction of a heterologous multi-enzyme pathway into a microbial host. | Assembling a four-enzyme pathway (TAL, 4CL, CHS, CHI) in E. coli to produce naringenin (B18129) from glucose. nih.gov |
| Precursor Engineering | Modifying the host's native metabolism to overproduce required starting materials. | Using engineered L-tyrosine overproducing E. coli strains as the chassis for flavonoid synthesis. nih.gov |
| Expression Balancing | Optimizing the relative expression levels of pathway genes to maximize product titer. | Testing different enzyme sources and expression constructs to balance p-coumaric acid and naringenin accumulation. nih.gov |
| Fermentation Control | Using specific cultivation conditions or additives to enhance production. | Adding the fatty acid inhibitor cerulenin to increase naringenin yield. nih.gov |
Application of Chemoproteomics for Enzyme Identification in Biosynthesis
A significant bottleneck in reconstituting plant natural product pathways in microbial hosts is the identification of missing or unknown enzymes. mpg.defrontiersin.org Traditional methods like homology-based gene cloning can be challenging, especially for large enzyme superfamilies (like P450s) or in non-model plants where genomic resources are limited. mpg.de Chemoproteomics has emerged as a powerful tool to overcome these hurdles by directly identifying active enzymes from a complex protein mixture based on their ability to bind to a specific substrate or intermediate. frontiersin.orgnih.gov
This approach utilizes specially designed chemical probes. nih.gov These probes are typically composed of three key parts:
A binding moiety : This part of the probe mimics a substrate or intermediate in the biosynthetic pathway of interest. It is designed to fit into the active site of the target enzyme. nih.gov
A reactive tag : Often a photoaffinity label (like a diazirine), this group can be activated (e.g., by UV light) to form a covalent bond with the enzyme, effectively capturing it. frontiersin.orgnih.gov
A reporter tag : A group such as biotin (B1667282) or a fluorescent dye that allows for the detection and isolation of the probe-enzyme complex from the proteome for subsequent identification by mass spectrometry. nih.gov
The workflow involves incubating a crude protein extract from the plant with the chemical probe, activating the reactive tag to form a covalent link, enriching the labeled proteins using the reporter tag, and finally identifying the captured proteins via proteomics. frontiersin.orgresearchgate.net This method allows for the rapid functional annotation of enzymes directly from their native source, bypassing the need for gene cloning and expression of numerous candidates. nih.gov Chemoproteomics has been successfully used to identify key enzymes in the biosynthesis of complex natural products like steviol (B1681142) glycosides and camptothecin, demonstrating its potential for elucidating the remaining unknown steps in the this compound pathway. frontiersin.orgnih.gov
Future Directions in Acuminatin Academic Research
Advanced Mechanistic Investigations at the Molecular and Cellular Level
Future research on (-)-Acuminatin is poised to delve deeper into its molecular and cellular mechanisms of action. biosynth.comtheses.czbiosynth.com While preliminary studies have identified its potential to interfere with specific cellular pathways, including the modulation of enzyme activity and receptor binding, the precise molecular targets remain an active area of investigation. biosynth.com Recent findings have highlighted its impact on cellular processes such as proliferation and apoptosis, suggesting potential applications in oncology. biosynth.com
One promising avenue of research involves the inhibition of Phospholipase C gamma 1 (PLCγ1). This compound has demonstrated dose-dependent inhibitory activity against PLCγ1 in vitro, with IC50 values ranging from 8.8 to 26.0 μM. chemfaces.comtebubio.comtargetmol.com This inhibition is considered a key mechanism for its antiproliferative effects on human cancer cells, positioning it as a potential candidate for cancer chemotherapeutic and chemopreventive strategies. chemfaces.comtebubio.comtargetmol.com
Furthermore, this compound has shown hepatoprotective activities, likely through its function as a potent antioxidant. chemfaces.comtebubio.comtargetmol.commdpi.com In studies using primary cultures of rat hepatocytes injured by carbon tetrachloride (CCl4), this compound significantly reduced the release of glutamic pyruvic transaminase. chemfaces.com It also preserved the levels and activities of crucial antioxidant enzymes such as glutathione (B108866), superoxide (B77818) dismutase, glutathione peroxidase, and catalase, while also mitigating lipid peroxidation. chemfaces.com
A recent study employing network pharmacology and molecular docking has suggested that acuminatin (B31410) exhibits a strong binding affinity for Tumor Necrosis Factor (TNF), a key protein implicated in inflammatory and immune responses. japsonline.comjapsonline.comresearchgate.net The binding energy was calculated to be -8.119 kcal/mol, indicating a stable interaction. japsonline.comjapsonline.comresearchgate.net This interaction with TNF may underpin some of the observed biological activities and warrants further experimental validation.
Future mechanistic studies will likely employ a range of advanced techniques. nih.govucla.edu Single-molecule fluorescence microscopy could be used to directly observe the interaction of this compound with its cellular targets in real-time. Advanced proteomic and metabolomic approaches will help to identify the broader cellular pathways affected by the compound. biosynth.com Additionally, detailed kinetic and computational studies will be essential to fully elucidate the dynamics of its interactions and to build a comprehensive model of its mechanism of action. nih.gov
| Observed Activity | Proposed Mechanism | Key Findings | References |
| Antiproliferative | Inhibition of PLCγ1 | IC50 values of 8.8-26.0 μM in vitro | chemfaces.comtebubio.comtargetmol.com |
| Hepatoprotective | Potent antioxidant | Reduced glutamic pyruvic transaminase release; preserved antioxidant enzyme levels | chemfaces.commdpi.com |
| Anti-inflammatory/Immune modulation | Binding to TNF | Binding energy of -8.119 kcal/mol | japsonline.comjapsonline.comresearchgate.net |
Development of Innovative Synthetic Methodologies for Enhanced Accessibility
The limited availability of this compound from natural sources necessitates the development of efficient and scalable synthetic routes to support further research. researchgate.net Current and future efforts in this area are focused on creating modular and stereoselective total synthesis methods. mdpi.comrsc.orgsocc.nl
One notable approach involves a modular route that allows for the rapid synthesis of this compound and its analogs. mdpi.com This strategy has been successfully used to synthesize furan (B31954) lignans (B1203133) like (-)-dihydrosesamin and this compound. mdpi.com A key step in this synthesis is a kinetic resolution via Sharpless asymmetric epoxidation, followed by a Williamson ether synthesis and a radical cyclization. mdpi.com This methodology provides good yields and allows for variations in the aryl moiety at the 2-position of the furan ring, enabling the creation of a library of related compounds for structure-activity relationship (SAR) studies. mdpi.com
Another strategy that has been explored is the intramolecular radical cyclization of epoxy ethers using a transition-metal radical source, such as bis(cyclopentadienyl)titanium(III) chloride. researchgate.netacs.org This method has been used to synthesize a variety of furano and furofuran lignans, including (±)-Acuminatin. researchgate.netacs.org The titanium(III) species is generated in situ from commercially available titanocene (B72419) dichloride and activated zinc dust. researchgate.netacs.org
Researchers are also investigating rhodium-catalyzed enantioselective synthesis through C-H insertion reactions of non-stabilized carbenoids. acs.org This approach has been applied to the synthesis of various natural products and holds promise for the stereocontrolled synthesis of this compound. acs.org
Future innovations in synthetic methodologies will likely focus on improving the efficiency, stereoselectivity, and scalability of these routes. ethz.chrsc.org The development of catalytic and asymmetric methods will be crucial to minimize the number of steps and the use of chiral auxiliaries. acs.org Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, will also be an important consideration. nih.gov These advancements will not only make this compound more accessible for research but also facilitate the synthesis of novel analogs with potentially improved biological activities. acs.org
| Synthetic Strategy | Key Reactions | Advantages | References |
| Modular Synthesis | Sharpless asymmetric epoxidation, Williamson ether synthesis, radical cyclization | Allows for rapid synthesis of analogs and SAR studies | mdpi.com |
| Radical Cyclization | Intramolecular cyclization of epoxy ethers using a Ti(III) radical source | Access to a variety of lignan (B3055560) structures | researchgate.netacs.orgrsc.org |
| Rhodium-Catalyzed C-H Insertion | Enantioselective C-H insertion of non-stabilized carbenoids | Potential for high stereocontrol | acs.orgacs.org |
Chemoinformatic and Computational Modeling Studies for Predictive Research
Chemoinformatics and computational modeling are powerful tools that can accelerate research on this compound by providing predictive insights into its properties and interactions. scirp.orgresearchgate.netnih.gov These approaches can guide experimental studies, optimize lead compounds, and help to elucidate structure-activity relationships. mdpi.com
Molecular docking studies have already been employed to investigate the binding of this compound to potential protein targets. japsonline.comjapsonline.comresearchgate.net For example, docking simulations have predicted a strong binding affinity between acuminatin and TNF, providing a hypothesis for its observed anti-inflammatory and immune-modulating effects. japsonline.comjapsonline.comresearchgate.net Further computational studies can expand on this by screening large libraries of proteins to identify other potential targets of this compound.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can be developed to understand how structural modifications to the this compound scaffold affect its biological activity. mdpi.com By analyzing a dataset of analogs with their corresponding biological data, these models can identify key structural features that are important for activity. mdpi.com This information is invaluable for the rational design of new, more potent, and selective analogs.
Molecular dynamics (MD) simulations can provide a dynamic view of the interactions between this compound and its biological targets. mdpi.com These simulations can reveal the stability of the ligand-protein complex over time and identify key residues involved in the binding. mdpi.com This level of detail can help to explain the mechanism of action at an atomic level and guide the design of mutations to validate the binding mode experimentally.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial application of chemoinformatic tools. researchgate.net By predicting the pharmacokinetic and toxicological properties of this compound and its analogs early in the research process, scientists can prioritize compounds with more favorable drug-like properties for further development. researchgate.net
The integration of these computational approaches will enable a more predictive and efficient research workflow for this compound. oiccpress.com By combining computational predictions with experimental validation, researchers can accelerate the discovery of novel therapeutic applications for this promising natural product.
| Computational Approach | Application for this compound Research | Potential Insights | References |
| Molecular Docking | Identifying and characterizing binding to protein targets (e.g., TNF, PLCγ1) | Binding affinity, key interacting residues, potential off-targets | japsonline.comjapsonline.comresearchgate.netmdpi.com |
| QSAR/3D-QSAR | Elucidating structure-activity relationships of acuminatin analogs | Identification of structural features critical for biological activity | mdpi.com |
| Molecular Dynamics Simulations | Studying the dynamic behavior of the acuminatin-protein complex | Stability of binding, conformational changes, detailed interaction patterns | mdpi.com |
| In Silico ADMET Prediction | Evaluating the drug-like properties of acuminatin and its analogs | Pharmacokinetic profile (absorption, distribution, etc.), potential toxicity | researchgate.net |
Exploration of this compound as a Research Probe or Tool Compound
Given its specific biological activities, this compound holds significant potential as a research probe or tool compound to investigate various cellular processes. biosynth.com Its ability to selectively modulate the activity of certain proteins can provide valuable insights into their roles in health and disease.
As a selective inhibitor of PLCγ1, this compound can be used to study the downstream signaling pathways regulated by this enzyme. chemfaces.comtebubio.comtargetmol.com Researchers can use this compound to dissect the specific contributions of PLCγ1 to processes such as cell proliferation, differentiation, and apoptosis in different cell types. This could be particularly valuable in cancer research to understand the role of PLCγ1 in tumor progression and to identify potential therapeutic strategies that target this pathway.
The hepatoprotective and antioxidant properties of this compound make it a useful tool for studying oxidative stress and liver injury. chemfaces.commdpi.com It can be used in cellular and animal models to investigate the mechanisms of antioxidant defense and to explore the therapeutic potential of targeting these pathways in liver diseases.
Furthermore, the predicted interaction of this compound with TNF suggests its utility as a probe to study TNF-mediated signaling. japsonline.comjapsonline.comresearchgate.net By using this compound to modulate TNF activity, researchers can investigate its role in inflammation, immunity, and other physiological and pathological processes.
To be an effective research probe, a compound should ideally be potent, selective, and have a well-characterized mechanism of action. While initial studies on this compound are promising, further characterization is needed. This includes determining its selectivity profile against a broad panel of kinases and other enzymes to confirm its specificity for PLCγ1. Additionally, the development of labeled versions of this compound, such as fluorescent or biotinylated derivatives, would greatly facilitate its use in various biochemical and cellular assays.
Q & A
Q. What spectroscopic methods are used to characterize the structure of (-)-Acuminatin?
this compound’s structural elucidation relies on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including -NMR, -NMR, and 2D experiments (e.g., COSY, HETCOR, and COLOC), is critical for resolving stereochemistry and connectivity . Electron Ionization Mass Spectrometry (EIMS) provides molecular weight and fragmentation patterns, with characteristic peaks such as m/z 356 [M] for Acuminatin A and m/z 340 [M] for Acuminatin C . DEPT-135° and DEPT-90° spectra further differentiate carbon types (e.g., CH, CH, and quaternary carbons) .
Q. What are the primary biological activities reported for this compound?
this compound exhibits dose-dependent inhibition of PLCgamma1 (IC: 8.8–26.0 µM), suggesting potential anticancer applications. It also weakly inhibits platelet aggregation (IC: ~90–108.5 µM) and acts as a nitric oxide (NO) production inhibitor (IC: 56.7 µM in RAW264.7 macrophages) . These activities are often evaluated using in vitro assays with appropriate controls (e.g., LPS/IFN-γ activation for NO studies) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies in bioactivity (e.g., varying IC values) may arise from differences in compound purity, assay protocols, or cell line variability. To address this:
- Replicate experiments : Use standardized protocols (e.g., cell viability assays with ATP quantification) and validate compound identity via NMR/HPLC.
- Compare structural analogs : Evaluate related compounds (e.g., Acuminatin A–D) to isolate structure-activity relationships .
- Meta-analysis : Aggregate data from multiple studies (e.g., using systematic review frameworks) to identify trends or outliers .
Q. What experimental design considerations are critical for studying this compound’s mechanism of action?
- Target validation : Combine knockdown/knockout models (e.g., siRNA for PLCgamma1) with this compound treatment to confirm target engagement .
- Dose-response profiling : Use logarithmic concentration ranges (e.g., 1–100 µM) to establish efficacy and toxicity thresholds.
- Off-target screening : Employ high-throughput platforms (e.g., kinase profiling panels) to assess specificity .
- In vivo models : Prioritize pharmacokinetic studies (e.g., bioavailability in rodent models) to bridge in vitro and in vivo findings .
Q. How can researchers ensure reproducibility in this compound isolation and characterization?
- Document protocols : Provide detailed extraction steps (e.g., solvent ratios, chromatography conditions) and raw spectral data (e.g., NMR shifts, EIMS peaks) .
- Reference standards : Use commercially available lignans (e.g., machilin G) as internal controls for bioactivity comparisons .
- Deposit data : Share spectra in public repositories (e.g., NMRShiftDB) and publish full experimental sections in supplementary materials .
Q. What strategies are effective for identifying this compound analogs with enhanced bioactivity?
- Chemoinformatic screening : Use tools like Molinspiration or SwissADME to predict physicochemical properties and prioritize synthetic targets.
- Semi-synthesis : Modify hydroxyl or methoxy groups on the lignan scaffold and test derivatives in PLCgamma1 inhibition assays .
- Natural source mining : Screen related species (e.g., Magnolia acuminata or Piper kadsura) for structurally novel analogs .
Methodological Guidance
Q. How should researchers address challenges in quantifying this compound in complex biological matrices?
- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate this compound from plasma/tissue homogenates.
- Analytical validation : Employ LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 512.51 → fragment ions) to ensure specificity .
- Calibration curves : Include matrix-matched standards to correct for ion suppression/enhancement effects .
Q. What are best practices for integrating this compound research into broader phytochemical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
